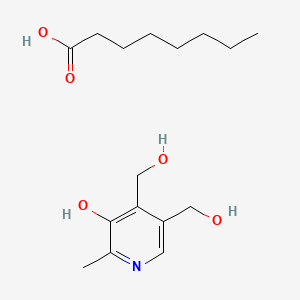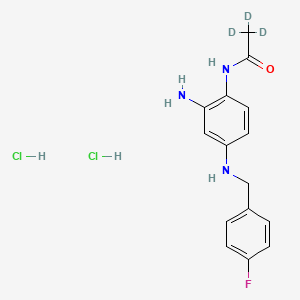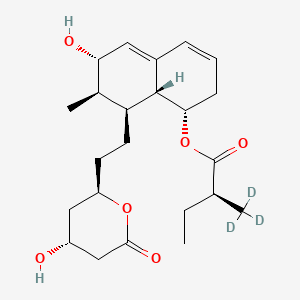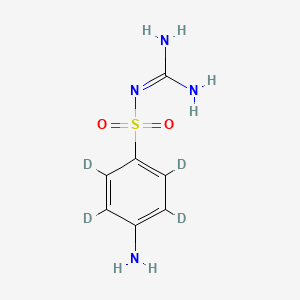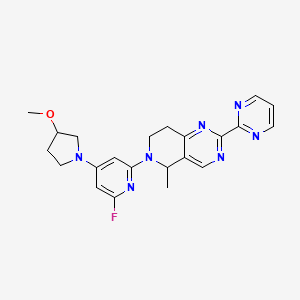
Hbv-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hbv-IN-9 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of hepatitis B virus (HBV) infections. This compound is part of a class of molecules designed to inhibit the replication of HBV, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-9 involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the biological activity and pharmacokinetic properties of the compound.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to maximize yield and minimize costs. This often involves:
Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are fine-tuned to achieve the best results.
Use of Catalysts: Catalysts may be employed to increase the efficiency of key steps in the synthesis.
Scalability: The process is designed to be scalable, ensuring that large quantities of the compound can be produced consistently.
Análisis De Reacciones Químicas
Types of Reactions
Hbv-IN-9 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Hbv-IN-9 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its antiviral properties, particularly against HBV, and its potential to be developed into a drug.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mecanismo De Acción
Hbv-IN-9 exerts its effects by inhibiting the replication of HBV. It targets specific enzymes involved in the viral replication process, such as the HBV polymerase. By binding to these enzymes, this compound prevents the synthesis of viral DNA, thereby reducing the viral load in infected cells. The compound may also interfere with other molecular pathways involved in the life cycle of the virus, further enhancing its antiviral activity.
Comparación Con Compuestos Similares
Hbv-IN-9 is unique in its structure and mechanism of action compared to other antiviral compounds. Similar compounds include:
Entecavir: A nucleoside analogue that inhibits HBV polymerase but has a different chemical structure and pharmacokinetic profile.
Tenofovir: Another nucleoside analogue with a distinct mechanism of action and resistance profile.
Lamivudine: An older antiviral agent with a higher likelihood of resistance development compared to this compound.
This compound stands out due to its potent antiviral activity, lower resistance potential, and favorable pharmacokinetic properties, making it a promising candidate for further development and clinical use.
Propiedades
Fórmula molecular |
C22H24FN7O |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
6-[6-fluoro-4-(3-methoxypyrrolidin-1-yl)pyridin-2-yl]-5-methyl-2-pyrimidin-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C22H24FN7O/c1-14-17-12-26-22(21-24-6-3-7-25-21)27-18(17)5-9-30(14)20-11-15(10-19(23)28-20)29-8-4-16(13-29)31-2/h3,6-7,10-12,14,16H,4-5,8-9,13H2,1-2H3 |
Clave InChI |
XTZQFRYMZIPXRY-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CN=C(N=C2CCN1C3=NC(=CC(=C3)N4CCC(C4)OC)F)C5=NC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


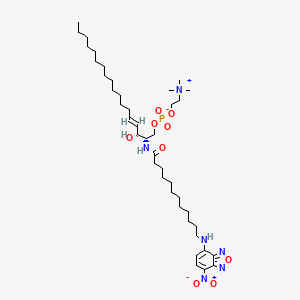
![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)
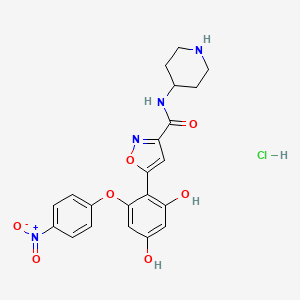
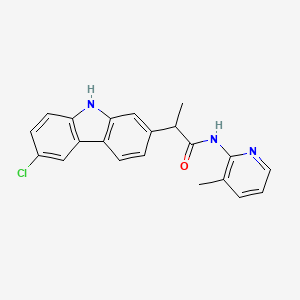
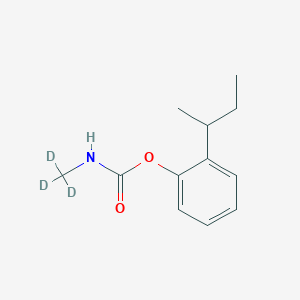
![N-{1-[1,1-di(pyridin-2-yl)ethyl]-6-(1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)-1H-indol-4-yl}ethanesulfonamide](/img/structure/B12407648.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12407649.png)
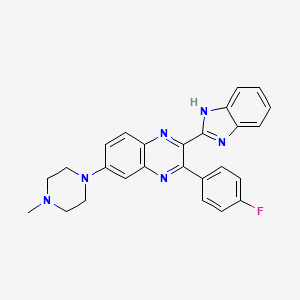

![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
